molecular formula C17H18O4 B5574537 3,4-dimethylphenyl 3,4-dimethoxybenzoate

3,4-dimethylphenyl 3,4-dimethoxybenzoate

Cat. No.: B5574537
M. Wt: 286.32 g/mol
InChI Key: OLAUVAKXKUTKGE-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl 3,4-dimethoxybenzoate is a benzoate ester featuring two distinct substituent patterns: a 3,4-dimethylphenyl group (electron-donating methyl substituents) and a 3,4-dimethoxybenzoate moiety (electron-donating methoxy groups). This dual substitution confers unique physicochemical and biological properties, making it relevant in synthetic chemistry and pharmacological research.

Properties

IUPAC Name

(3,4-dimethylphenyl) 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-11-5-7-14(9-12(11)2)21-17(18)13-6-8-15(19-3)16(10-13)20-4/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAUVAKXKUTKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethylphenyl 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with 3,4-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of 3,4-dimethylphenyl 3,4-dimethoxybenzoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated systems and controlled reaction environments ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethylphenyl 3,4-dimethoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethylphenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting protective effects .

Comparison with Similar Compounds

Substituent Effects on Thermal Stability

The thermal stability of benzoate derivatives is heavily influenced by substituent position and electronic effects. For example:

  • Metal Complexes : 3,4-Dimethoxybenzoate complexes of Cu(II) and Nd(III) exhibit lower thermal stability compared to their 2,4-dimethoxybenzoate counterparts. The 2,4-isomer's enhanced stability is attributed to reduced steric hindrance and optimized electron density distribution via mesomeric effects .
  • Diazoacetate Derivatives: Ethyl (3,4-dimethoxyphenyl)diazoacetate demonstrates superior thermal stability compared to monosubstituted analogs (e.g., 4-methoxyphenyl diazoacetate). The meta-methoxy group’s σ-electron-withdrawing effect stabilizes the diazo moiety .

Table 1: Thermal Decomposition Onset Temperatures (Tonset)

Compound Tonset (°C) Reference
Ethyl (3,4-dimethoxyphenyl)diazoacetate ~120
Cu(II) 3,4-dimethoxybenzoate Decomposes at 495–685 K
Cu(II) 2,4-dimethoxybenzoate Decomposes at 983–1010 K

Table 2: Cholinesterase Inhibition (IC50, μM)

Compound AChE IC50 BuChE IC50 Reference
(5-Formylfuran-2-yl) methyl 3,4-dimethoxybenzoate 12.3 ± 1.2 18.7 ± 2.1
(5-Formylfuran-2-yl) methyl 4-nitrobenzoate 24.5 ± 2.8 29.4 ± 3.3

Metabolic Pathways and Biodegradation

3,4-Dimethoxybenzoate derivatives undergo microbial O-demethylation. In Sporomusa ovata, 3,4-dimethoxybenzoate is metabolized sequentially to 4-hydroxy-3-methoxybenzoate (vanillate) and 3,4-dihydroxybenzoate (protocatechuate), indicating susceptibility to enzymatic cleavage . In contrast, fully methylated analogs (e.g., 3,4,5-trimethoxybenzoate) resist degradation, highlighting the role of substituent number and position in metabolic processing.

Comparison with Other Benzoate Esters

  • 3,4-Dimethylphenyl Benzoate (CAS 3845-63-4) : Lacks methoxy groups, resulting in lower polarity and altered solubility compared to 3,4-dimethoxybenzoates. Its applications are primarily in materials science rather than pharmacology .
  • It serves as a precursor in synthetic workflows and exhibits moderate bioactivity .

Table 3: Key Physicochemical Properties

Compound Molecular Weight LogP<sup>a</sup> Solubility (mg/mL)
3,4-Dimethylphenyl 3,4-dimethoxybenzoate 330.36<sup>b</sup> ~3.5 (estimated) <1 (aqueous)
3,4-Dimethylphenyl benzoate 226.27 3.8 Insoluble
Methyl 3,4-dimethoxybenzoate 196.19 1.2 5–10 (DMSO)

<sup>a</sup> Predicted using fragment-based methods.
<sup>b</sup> Calculated from molecular formula C18H20O4.

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